molecular formula C12H26N4O5 B3327395 Nebramine CAS No. 34051-04-2

Nebramine

Cat. No.: B3327395
CAS No.: 34051-04-2
M. Wt: 306.36 g/mol
InChI Key: QBWLTQZEVUXXSR-RROBTUQGSA-N
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Description

Nebramine, also known as 2-Deoxy-4-O-(2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl)-D-streptamine, is a compound with the molecular formula C12H26N4O5 . It is a member of the Tobramycin family .


Synthesis Analysis

The synthesis of this compound has been explored in several studies. For instance, a study reported the development of a this compound-cyclam conjugate, which was found to potentiate β-lactam antibiotics against P. aeruginosa . Another study developed trimeric tobramycin and this compound-based outer membrane permeabilizers presented on a central 1,3,5-triazine framework .


Molecular Structure Analysis

This compound has a molecular weight of 306.36 . The molecule contains a total of 48 bonds, including 22 non-H bonds, 3 rotatable bonds, 2 six-membered rings, 4 primary amines (aliphatic), 3 hydroxyl groups, 3 secondary alcohols, and 2 ethers (aliphatic) .


Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm³, a boiling point of 540.1±50.0 °C at 760 mmHg, and a flash point of 280.5±30.1 °C . It has 9 H bond acceptors, 11 H bond donors, 3 freely rotating bonds, and a polar surface area of 183 Ų .

Scientific Research Applications

Antibiotic Development

Nebramine, as part of the aminoglycoside antibiotics, has been utilized in developing novel antibiotics. A study by Liang et al. (2005) synthesized a series of bivalent aminoglycoside antibiotics using this compound pharmacophores. These compounds showed significant in vitro activity against various bacterial strains, including drug-resistant strains of Pseudomonas aeruginosa. One of the notable compounds, OPT-11, demonstrated an ED(50) of ≤5mg/kg in a Staphylococcus aureus mouse protection model, indicating its potential as a potent antibiotic agent (Liang et al., 2005).

Antimicrobial Cationic Amphiphiles

Berkov-Zrihen et al. (2015) reported on the development of cationic amphiphiles derived from this compound. These amphiphiles interfere with bacterial membranes and show marked antimicrobial activity. One of the this compound derivatives demonstrated effectiveness against various bacterial strains and was significantly more potent than other clinically used antibiotics, suggesting its potential in novel antimicrobial therapies (Berkov-Zrihen et al., 2015).

Antifungal Applications

Benhamou et al. (2016) explored the use of imidazole-decorated cationic amphiphiles derived from this compound for antifungal applications. Their research found potent antifungal activity against Candida glabrata and Candida albicans, with low toxicity to mammalian cells. This suggests the potential of this compound-based compounds in developing safer and more effective antifungal drugs (Benhamou et al., 2016).

Mechanism of Action

Target of Action

Nebramine, also known as 3’-Deoxyneamine, is a complex compound with a molecular formula of C12H26N4O5 The primary targets of this compound are not explicitly mentioned in the available resources

Biochemical Pathways

This compound is involved in the biosynthesis of Neomycin, Kanamycin, and Gentamicin . These are aminoglycoside antibiotics that inhibit protein synthesis in bacteria, leading to their death.

Pharmacokinetics

Its solubility in water is slightly sonicated , which might influence its bioavailability. Further pharmacokinetic studies are needed to understand these properties better.

Result of Action

It is known to be a degradation product of the antibiotic Tobramycin , suggesting it might have similar antibacterial properties.

Safety and Hazards

Nebramine is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . The product contains no substances which at their given concentration, are considered to be hazardous to health .

Future Directions

The development of Nebramine-based hybrids is a promising approach to resuscitate the activity of partner antibiotics against multidrug-resistant Gram-negative bacteria . The use of this compound as an adjuvant for treating infections caused by P. aeruginosa strains that utilize multiple mechanisms of resistance is also being explored .

Biochemical Analysis

Biochemical Properties

Nebramine plays a significant role in biochemical reactions, particularly in the context of its interactions with various enzymes and proteins. It is known to interact with aminoglycoside-modifying enzymes, which can alter its structure and function. These interactions are crucial as they can influence the efficacy and resistance profile of aminoglycoside antibiotics . Additionally, this compound can bind to ribosomal RNA, affecting protein synthesis by inhibiting the translocation step during translation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, including alterations in the synthesis of essential biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules such as ribosomal RNA and aminoglycoside-modifying enzymes. By binding to ribosomal RNA, this compound inhibits protein synthesis, leading to a bacteriostatic effect. Additionally, its interaction with aminoglycoside-modifying enzymes can result in the acetylation, phosphorylation, or adenylation of the compound, thereby altering its activity and resistance profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity and can effectively inhibit bacterial growth. At higher doses, toxic effects such as nephrotoxicity and ototoxicity have been observed. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its degradation and modification. It interacts with enzymes such as aminoglycoside acetyltransferases, phosphotransferases, and nucleotidyltransferases, which can modify its structure and activity. These interactions can affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. For instance, this compound can be actively transported into bacterial cells via aminoglycoside transport systems, leading to its accumulation at the site of action .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its effects on ribosomal RNA and protein synthesis. It may also localize to specific organelles, depending on the presence of targeting signals or post-translational modifications. These localizations can influence its activity and function within the cell .

Properties

IUPAC Name

(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxycyclohexane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4O5/c13-3-8-7(17)2-6(16)12(20-8)21-11-5(15)1-4(14)9(18)10(11)19/h4-12,17-19H,1-3,13-16H2/t4-,5+,6-,7+,8-,9+,10-,11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWLTQZEVUXXSR-RROBTUQGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CN)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CN)O)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34051-04-2
Record name Nebramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034051042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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